Funiculosin Exhibits 10-Fold Species Selectivity Between Mammalian and Bacterial Complex III, Unlike Antimycin A
In a direct head-to-head comparison of center N inhibitors, funiculosin demonstrated a marked species selectivity that is not observed with antimycin A. Funiculosin inhibited the cytochrome bc1 complex from yeast and bovine heart mitochondria with a similar IC50 of approximately 10 nM. However, its inhibitory potency against the bacterial enzyme from Paracoccus denitrificans was more than 10-fold weaker [1]. In stark contrast, antimycin A binds stoichiometrically and exhibits tight, consistent inhibition across all three species (yeast, bovine, and Paracoccus) under the same assay conditions [1].
| Evidence Dimension | Inhibitory potency (IC50) on cytochrome bc1 complex across species |
|---|---|
| Target Compound Data | IC50 ~10 nM (yeast and bovine); IC50 > 100 nM (Paracoccus denitrificans) |
| Comparator Or Baseline | Antimycin A: Binds stoichiometrically and inhibits all three species (yeast, bovine, Paracoccus) equally well under identical conditions |
| Quantified Difference | Funiculosin IC50 for Paracoccus is >10-fold higher than for mitochondrial enzymes; Antimycin A shows no significant species-dependent variation |
| Conditions | Cytochrome c reductase assay using isolated bc1 complexes from yeast, bovine heart, and Paracoccus denitrificans |
Why This Matters
This differential species selectivity makes funiculosin a superior tool for experiments requiring distinction between mitochondrial and bacterial respiratory chain contributions, or for validating target specificity in mixed systems.
- [1] Rotsaert FA, Ding MG, Trumpower BL. Differential efficacy of inhibition of mitochondrial and bacterial cytochrome bc1 complexes by center N inhibitors antimycin, ilicicolin H and funiculosin. Biochimica et Biophysica Acta (BBA) - Bioenergetics. 2008;1777(2):211-219. View Source
